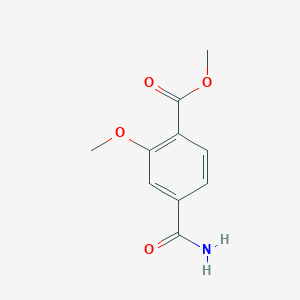

2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate (DDF) is a powerful fluorinated anionic surfactant and its derivatives are widely used in various scientific and industrial applications. DDF is an important class of fluorinated anionic surfactants, which have been extensively studied for their unique physical and chemical properties. DDF is a colorless, odorless, and non-toxic compound that is stable in aqueous solutions and has a wide range of applications in various fields such as detergents, pharmaceuticals, and biotechnological products.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate is based on its ability to form micelles in aqueous solutions. The micelles are formed due to the hydrophobic interaction between the 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate molecules and the hydrophilic head groups of the 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate molecules. The micelles are then able to interact with the target molecules, such as proteins, lipids, and other molecules, and facilitate their uptake into the cell. This process is known as micellar solubilization.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate are due to its ability to interact with biological molecules. 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate has been reported to interact with proteins, lipids, and other molecules, and to facilitate their uptake into the cell. In addition, 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate has been reported to interact with cell membranes, and to modulate the activity of enzymes and other proteins. Furthermore, 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate has been reported to modulate the expression of genes involved in cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate in lab experiments include its low toxicity, its stability in aqueous solutions, and its ability to form micelles. Furthermore, 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate has been reported to be non-irritating to the skin and eyes, and it is non-toxic to aquatic organisms. However, the use of 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate in lab experiments is limited by its high cost and its limited solubility in organic solvents.

Future Directions

Future research on 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate should focus on its potential applications in drug delivery, cosmetics, and food products. In addition, research should focus on the development of new derivatives of 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate with improved solubility and enhanced stability. Furthermore, research should focus on the development of new methods for the synthesis of 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate and its derivatives. Finally, research should focus on the development of new methods for the characterization of 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate and its derivatives.

Synthesis Methods

The synthesis of 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate is achieved by the reaction of 1,4-benzodioxin-5-yl sulfonate with a fluorinated alcohol in the presence of a base. The reaction is carried out at temperatures ranging from 0 to 100°C and yields 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate in high yields. The reaction can be carried out in the presence of an organic solvent, preferably a fluorinated solvent, such as acetonitrile, or in an aqueous solution. The reaction can be catalyzed by various bases, such as sodium hydroxide, potassium hydroxide, or lithium hydroxide.

Scientific Research Applications

2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate has been extensively studied for its unique physical and chemical properties, and its derivatives have been used in various scientific and industrial applications. 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate has been used as a surfactant for the preparation of nanoemulsions, which have potential applications in drug delivery, cosmetics, and food products. 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate has also been used to prepare polymeric nanoparticles for drug delivery, and its derivatives have been used as emulsifiers in food products. In addition, 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate has been used as a dispersant in the preparation of colloidal dispersions and as a stabilizer in the preparation of emulsions. Furthermore, 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate has been used as a surfactant in the preparation of micellar solutions, which have potential applications in the pharmaceutical and biotechnological industries.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate involves the conversion of 2,3-dihydro-1,4-benzodioxin-5-ol to the corresponding fluoranesulfonate derivative.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-5-ol", "Fluoranesulfonyl chloride", "Triethylamine", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "To a solution of 2,3-dihydro-1,4-benzodioxin-5-ol in dichloromethane, add triethylamine and stir for 10 minutes.", "Slowly add fluoranesulfonyl chloride to the reaction mixture and stir for 2 hours at room temperature.", "Add a solution of sodium bicarbonate in water to the reaction mixture and stir for 30 minutes.", "Extract the organic layer with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate as a white solid." ] } | |

CAS RN |

2378502-58-8 |

Product Name |

2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate |

Molecular Formula |

C8H7FO5S |

Molecular Weight |

234.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.